![molecular formula C13H19NO4S B1651814 4-[2-(2-methylpropylsulfanyl)ethyl]pyridine;oxalic acid CAS No. 134480-51-6](/img/structure/B1651814.png)
4-[2-(2-methylpropylsulfanyl)ethyl]pyridine;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2-methylpropylsulfanyl)ethyl]pyridine;oxalic acid is a chemical compound with the molecular formula C12H19NO4S It is a derivative of pyridine, a basic heterocyclic organic compound, and oxalic acid, a dicarboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-methylpropylsulfanyl)ethyl]pyridine;oxalic acid typically involves the following steps:
Formation of 4-[2-(2-methylpropylsulfanyl)ethyl]pyridine: This step involves the reaction of 4-bromopyridine with 2-(2-methylpropylsulfanyl)ethylamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures.
Formation of the oxalic acid salt: The resulting 4-[2-(2-methylpropylsulfanyl)ethyl]pyridine is then reacted with oxalic acid in an appropriate solvent such as ethanol to form the oxalic acid salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-methylpropylsulfanyl)ethyl]pyridine;oxalic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include halogens for electrophilic substitution or organolithium reagents for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-[2-(2-methylpropylsulfanyl)ethyl]pyridine;oxalic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-[2-(2-methylpropylsulfanyl)ethyl]pyridine;oxalic acid involves its interaction with specific molecular targets. The sulfur atom in the compound can form bonds with various biological molecules, potentially disrupting their normal function. The pyridine ring can also interact with enzymes and receptors, affecting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[2-(2-methylpropylsulfanyl)ethyl]pyridine: Lacks the oxalic acid component.
4-[2-(2-methylpropylsulfanyl)ethyl]pyridine;hydrochloride: Contains a hydrochloride salt instead of oxalic acid.
4-[2-(2-methylpropylsulfanyl)ethyl]pyridine;acetate: Contains an acetate salt instead of oxalic acid.
Uniqueness
4-[2-(2-methylpropylsulfanyl)ethyl]pyridine;oxalic acid is unique due to the presence of both the pyridine ring and the oxalic acid component. This combination can lead to unique chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
134480-51-6 |
|---|---|
Molecular Formula |
C13H19NO4S |
Molecular Weight |
285.36 g/mol |
IUPAC Name |
4-[2-(2-methylpropylsulfanyl)ethyl]pyridine;oxalic acid |
InChI |
InChI=1S/C11H17NS.C2H2O4/c1-10(2)9-13-8-5-11-3-6-12-7-4-11;3-1(4)2(5)6/h3-4,6-7,10H,5,8-9H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
QWRIKOFXWSEISY-UHFFFAOYSA-N |
SMILES |
CC(C)CSCCC1=CC=NC=C1.C(=O)(C(=O)O)O |
Canonical SMILES |
CC(C)CSCCC1=CC=NC=C1.C(=O)(C(=O)O)O |
Key on ui other cas no. |
134480-51-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-phenyl-2-(1H-pyrazol-1-yl)-1-{2-[(1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B1651732.png)
![1-[4-(1,3-Dihydro-2-benzofuran-5-carbonyl)piperazin-1-yl]-3,3-dimethylbutan-2-ol](/img/structure/B1651734.png)
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide](/img/structure/B1651736.png)

![N-[1-[4-(Carbamoylamino)phenyl]ethyl]-3-[5-(2,6-difluorophenyl)-1,3-oxazol-2-yl]propanamide](/img/structure/B1651740.png)
![3-cyclopropyl-1-[(1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methyl]urea](/img/structure/B1651741.png)
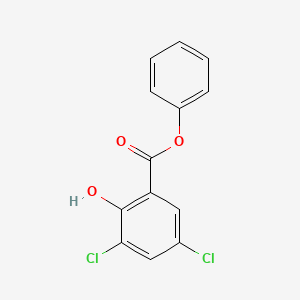
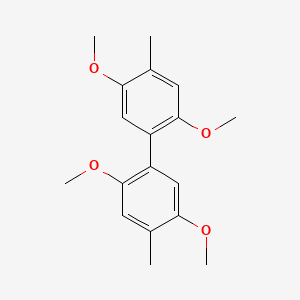
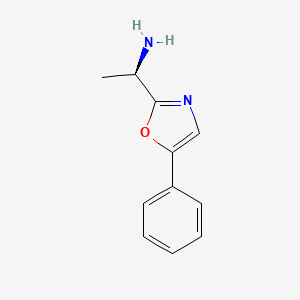
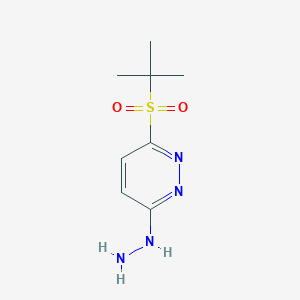
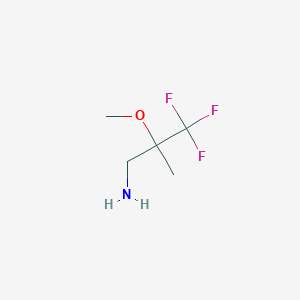
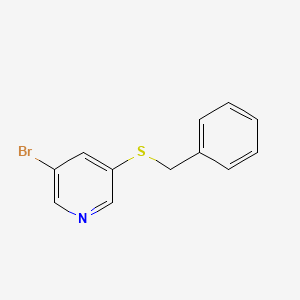
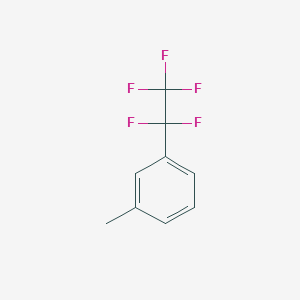
![N-[1-({5-[(3-acetylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B1651753.png)
